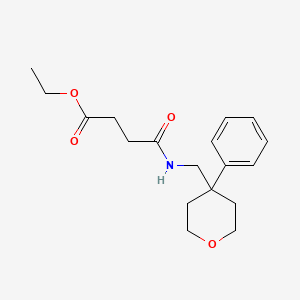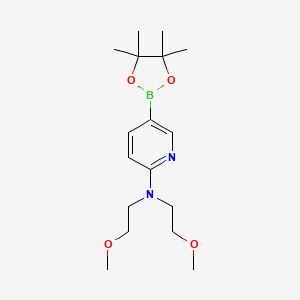![molecular formula C16H17FN2O3S B2978378 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2180010-81-3](/img/structure/B2978378.png)
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with a suitable azetidinone derivative, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, rhodium complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives and azetidinone-based molecules. Examples include:
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications.
Azetidinone derivatives: Compounds with a similar azetidinone core structure.
Uniqueness
What sets 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine-substituted aromatic ring, azetidinone, and thiazolidine-2,4-dione moieties contribute to its versatility and potential for diverse applications .
Propiedades
IUPAC Name |
3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCRWIYCVSUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B2978295.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide](/img/structure/B2978300.png)
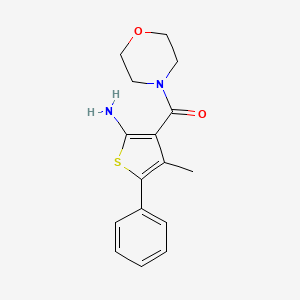
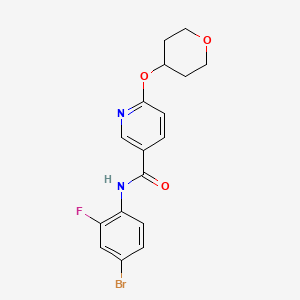
![1-({Benzyl[(oxolan-2-yl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2978305.png)
![N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2978307.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)
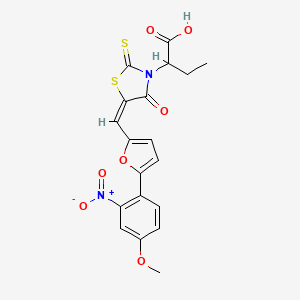
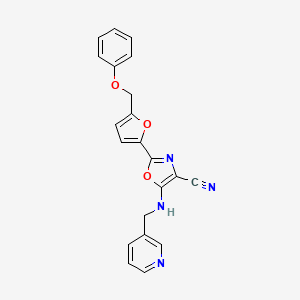
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2978313.png)
